3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14780910
InChI: InChI=1S/C21H20N2O3/c1-25-18-5-4-15-11-17(13-22-19(15)12-18)23-21(24)7-3-14-2-6-20-16(10-14)8-9-26-20/h2,4-6,10-13H,3,7-9H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C21H20N2O3
Molecular Weight: 348.4 g/mol

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide

CAS No.:

Cat. No.: VC14780910

Molecular Formula: C21H20N2O3

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide -

Specification

Molecular Formula C21H20N2O3
Molecular Weight 348.4 g/mol
IUPAC Name 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide
Standard InChI InChI=1S/C21H20N2O3/c1-25-18-5-4-15-11-17(13-22-19(15)12-18)23-21(24)7-3-14-2-6-20-16(10-14)8-9-26-20/h2,4-6,10-13H,3,7-9H2,1H3,(H,23,24)
Standard InChI Key HQSGEJMYAUXYIS-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCC3=CC4=C(C=C3)OCC4

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

The compound’s structure integrates two heterocyclic systems: a 2,3-dihydrobenzofuran ring and a 7-methoxyquinoline group. The benzofuran moiety consists of a fused benzene and furan ring with partial saturation at the furan’s oxygen-containing ring, reducing aromaticity and enhancing conformational flexibility. The quinoline component features a methoxy substituent at the 7-position, which influences electronic distribution and steric interactions. These subunits are connected by a propanamide linker (-CH2_2-CH2_2-CO-NH-), enabling hydrogen bonding and dipole interactions critical for biological target engagement.

Table 1: Molecular Properties

PropertyValue
IUPAC Name3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide
Molecular FormulaC21H20N2O3C_{21}H_{20}N_{2}O_{3}
Molecular Weight348.4 g/mol
Canonical SMILESCOC1=CC2=NC=C(C=C2C=C1)NC(=O)CCC3=CC4=C(C=C3)OCC4
PubChem CID71753741

Spectroscopic and Computational Insights

The compound’s Standard InChI (InChI=1S/C21H20N2O3/c1-25-18-5-4-15-11-17(13-22-19(15)12-18)23-21(24)7-3-14-2-6-20-16(10-14)8-9-26-20/h2,4-6,10-13H,3,7-9H2,1H3,(H,23,24)) reveals stereochemical details, including the methoxy group’s position and the propanamide’s conformation. Density functional theory (DFT) simulations predict a planar quinoline system and a slightly twisted benzofuran ring, with intramolecular hydrogen bonding stabilizing the amide linkage.

Synthesis and Chemical Characterization

Multi-Step Synthetic Pathways

Synthesis typically involves three stages: (1) preparation of benzofuran and quinoline precursors, (2) functionalization of the quinoline amine group, and (3) amide coupling.

Step 1: Benzofuran Precursor Synthesis
5-Bromo-2,3-dihydrobenzofuran is reacted with propargyl alcohol under Sonogashira conditions to introduce an alkyne side chain, which is subsequently hydrogenated to yield 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid.

Step 2: Quinoline Derivative Preparation
7-Methoxyquinolin-3-amine is synthesized via Skraup cyclization of 3-nitro-4-methoxyaniline, followed by reduction of the nitro group using catalytic hydrogenation.

Step 3: Amide Bond Formation
The final step employs carbodiimide-based coupling agents such as EDCI or HATU to link the propanoic acid and quinoline amine. Typical reaction conditions involve dichloromethane (DCM) as the solvent and dimethylaminopyridine (DMAP) as a catalyst, achieving yields of 55–65% after purification by column chromatography.

Table 2: Key Synthetic Parameters

ParameterCondition
Coupling ReagentEDCI/HATU
SolventDichloromethane (DCM)
CatalystDMAP
Reaction Temperature0–25°C
Yield55–65%

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>95%), while nuclear magnetic resonance (NMR) spectra (1^1H and 13^{13}C) verify structural integrity. Mass spectrometry (ESI-MS) shows a predominant [M+H]+^+ ion at m/z 349.4, consistent with the molecular weight.

ActivityTargetModel SystemEfficacy
AntiproliferativeVEGFR/EGFRMCF-7, A549IC50_{50}: 2–10 µM
AntimicrobialBacterial cell wall synthesisS. aureusMIC: 8 µg/mL
NeuroprotectiveAdenosine A2A_{2A} receptorIn silico dockingΔG: -9.2 kcal/mol

Challenges in Research and Development

Synthesis Optimization

Current routes suffer from moderate yields (55–65%) due to side reactions during amide coupling, necessitating iterative solvent screening (e.g., switching to THF or DMF) and reagent optimization. Scalability is further hampered by the high cost of HATU ($320/g), prompting investigations into cheaper alternatives like DCC (N,N'-dicyclohexylcarbodiimide).

Biological Screening Limitations

The absence of in vivo data and poor aqueous solubility (logP: 3.2) complicate preclinical assessments. Structural modifications, such as substituting the methoxy group with hydrophilic pyrrolidine, are under exploration to improve pharmacokinetics.

Table 4: Key Research Challenges

ChallengeImpactMitigation Strategy
Low synthetic yieldIncreases production costsAlternative coupling reagents
Poor solubilityLimits bioavailabilityProdrug formulation
Limited in vivo dataObscures therapeutic potentialRodent pharmacokinetic studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator